molecular formula C7H6BrF2NO B12962371 2-Bromo-4-(difluoromethyl)-6-methoxypyridine

2-Bromo-4-(difluoromethyl)-6-methoxypyridine

Cat. No.: B12962371
M. Wt: 238.03 g/mol
InChI Key: BMEZKMYEHFCOMM-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-6-methoxypyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, difluoromethyl, and methoxy groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine typically involves the bromination of a suitable pyridine precursor. One common method is the bromination of 4-(difluoromethyl)-6-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a low to moderate range to prevent over-bromination.

Industrial Production Methods: For industrial-scale production, the process may involve continuous bromination techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(difluoromethyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Formation of 2-substituted-4-(difluoromethyl)-6-methoxypyridine derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of 2-bromo-4-methyl-6-methoxypyridine.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-6-methoxypyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential use in the development of pharmaceutical agents, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and difluoromethyl groups can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Bromo-4,6-difluoroaniline
  • 4-Bromo-2-(trifluoromethyl)aniline hydrochloride

Comparison: Compared to these similar compounds, 2-Bromo-4-(difluoromethyl)-6-methoxypyridine is unique due to the presence of both difluoromethyl and methoxy groups on the pyridine ring. This combination of substituents can impart distinct chemical and physical properties, such as altered reactivity and solubility, making it suitable for specific applications that other compounds may not fulfill.

Properties

Molecular Formula

C7H6BrF2NO

Molecular Weight

238.03 g/mol

IUPAC Name

2-bromo-4-(difluoromethyl)-6-methoxypyridine

InChI

InChI=1S/C7H6BrF2NO/c1-12-6-3-4(7(9)10)2-5(8)11-6/h2-3,7H,1H3

InChI Key

BMEZKMYEHFCOMM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)C(F)F)Br

Origin of Product

United States

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